molecular formula C17H25N3O4 B1394293 L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl- CAS No. 197237-13-1

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-

Cat. No. B1394293
CAS RN: 197237-13-1
M. Wt: 335.4 g/mol
InChI Key: HHFWPOMJFUCREU-AWEZNQCLSA-N
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Description

“L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-” is a laboratory chemical used in the manufacture of chemical compounds . It has a molecular formula of C26H41N3O5 and a molecular weight of 475.6200 g/mol .

Scientific Research Applications

Aminoacyl-Beta-Naphthylamide Hydrolases in Human Tissues Research has highlighted the role of L-Leucinamide in inhibiting the hydrolysis of aminoacyl-beta-naphthylamide by enzymes extracted from various human tissues like liver and kidney. The study noted how L-Leucinamide acted as a competitive inhibitor during the hydrolysis process, indicating its potential in modulating enzymatic activities (Panveliwalla & Moss, 1966).

Aminopeptidases and Arylamidases in Cancer Tissues In the context of cancer research, variations in enzyme activities between normal and cancer tissues have been observed. Studies investigating aminopeptidases and arylamidases noted that activities toward substrates like L-leucinamide differed significantly in cancerous tissues compared to their normal counterparts. This could highlight L-Leucinamide's relevance in understanding and potentially targeting metabolic pathways specific to cancer cells (Tamura et al., 1975).

Interactions in Aqueous Solutions Understanding molecular interactions in aqueous solutions is crucial for various biochemical applications. Studies involving N-acetyl peptide amides, including N-acetyl-L-leucinamide, have provided insights into the energetics of solute interactions in such environments. These findings are vital for comprehending the behavior of biomolecules in physiological conditions and can guide the design of therapeutic agents or biochemical assays (Blackburn et al., 1982).

Leucine Aminopeptidase and Enzyme Assays Leucine aminopeptidase, an enzyme crucial in peptide hydrolysis, frequently uses L-leucinamide as a substrate for assay purposes. This specific use underscores the importance of L-Leucinamide in biochemistry for the measurement and study of enzyme activities, especially in the context of understanding digestive processes or diseases related to enzyme malfunction (Delange & Smith, 1971).

Safety and Hazards

This compound is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl N-[3-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFWPOMJFUCREU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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